molecular formula C16H16N4O3S2 B280777 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide

Cat. No.: B280777
M. Wt: 376.5 g/mol
InChI Key: ZKNMJBZSLDLYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the signaling pathways of B cells and is a promising target for the treatment of B cell malignancies.

Mechanism of Action

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide selectively inhibits BTK by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are crucial for the survival and proliferation of B cells. By inhibiting BTK, this compound induces apoptosis and inhibits the growth of B cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit the proliferation of B cell malignancies in vitro and in vivo. In preclinical models, this compound has also been shown to reduce the levels of circulating B cells and to decrease the size of lymphoid organs. This compound has been well-tolerated in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide is a potent and selective inhibitor of BTK, making it a valuable tool for studying the role of BTK in B cell signaling pathways. This compound has also shown promising antitumor activity in preclinical models of B cell malignancies, making it a potential therapeutic agent. However, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for the study of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide. First, clinical trials are needed to determine the safety and efficacy of this compound in humans. Second, the combination of this compound with other therapies, such as venetoclax and obinutuzumab, should be further explored. Third, the role of BTK in other diseases, such as autoimmune disorders, should be investigated. Fourth, the development of more potent and selective BTK inhibitors should be pursued. Finally, the mechanisms of resistance to BTK inhibitors, such as this compound, should be studied to develop strategies to overcome resistance.

Synthesis Methods

The synthesis of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)aniline, which is then reacted with 2,5-dimethylbenzenesulfonyl chloride to form this compound. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B cell lymphoma. In these models, this compound has shown potent antitumor activity and has been well-tolerated. This compound has also been shown to enhance the efficacy of other therapies, such as venetoclax and obinutuzumab, in preclinical models.

Properties

Molecular Formula

C16H16N4O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H16N4O3S2/c1-10-3-4-11(2)15(7-10)25(22,23)20-12-5-6-13(21)14(8-12)24-16-17-9-18-19-16/h3-9,20-21H,1-2H3,(H,17,18,19)

InChI Key

ZKNMJBZSLDLYAV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3

solubility

41.6 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.